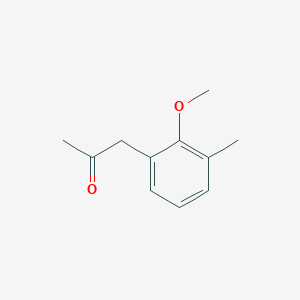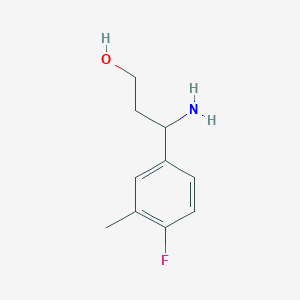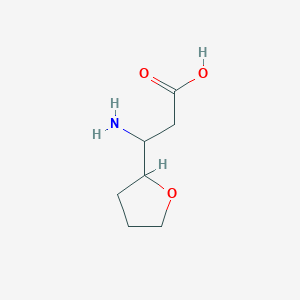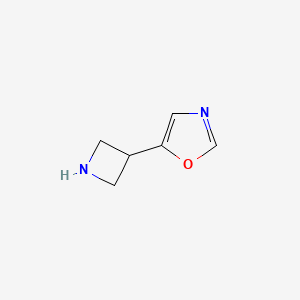![molecular formula C12H21N3O2 B13590183 [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea is a chemical compound with the molecular formula C₁₂H₂₁N₃O₂ and a molecular weight of 239.32 g/mol It is characterized by the presence of a piperidinone ring attached to a cyclohexyl group, which is further linked to a urea moiety
準備方法
The synthesis of [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea typically involves the reaction of 4-(2-oxopiperidin-1-yl)cyclohexylamine with an isocyanate derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace one of the substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action depend on the specific biological system being studied and the nature of the target molecules.
類似化合物との比較
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea can be compared with similar compounds such as:
[4-(2-Oxopiperidin-1-yl)cyclohexyl]thiourea: Similar structure but with a thiourea moiety instead of urea.
[4-(2-Oxopiperidin-1-yl)cyclohexyl]carbamate: Contains a carbamate group instead of urea.
[4-(2-Oxopiperidin-1-yl)cyclohexyl]amide: Features an amide group in place of the urea moiety.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H21N3O2 |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
[4-(2-oxopiperidin-1-yl)cyclohexyl]urea |
InChI |
InChI=1S/C12H21N3O2/c13-12(17)14-9-4-6-10(7-5-9)15-8-2-1-3-11(15)16/h9-10H,1-8H2,(H3,13,14,17) |
InChIキー |
QRTGYDDHTIPSHG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(=O)C1)C2CCC(CC2)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)
![1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13590104.png)
![6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)


![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)
![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)


![methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B13590161.png)

![1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13590172.png)


